Evidence Item 1: A Unique Non-Selective Inhibition Profile Against Human 17β-HSD1 and 17β-HSD2
This compound is a non-selective inhibitor of human 17β-HSD1 and 17β-HSD2, exhibiting identical high potency against both isoforms. In contrast, the well-characterized comparator 17β-HSD1-IN-1 is a highly selective inhibitor. This is a fundamental functional differentiator [1].
| Evidence Dimension | Enzyme Inhibition Selectivity (Selectivity Factor: IC50(17β-HSD2) / IC50(17β-HSD1)) |
|---|---|
| Target Compound Data | Human 17β-HSD1 IC50 = 1.20 nM; Human 17β-HSD2 IC50 = 1.20 nM. Selectivity Factor = 1.0. |
| Comparator Or Baseline | 17β-HSD1-IN-1 (Human 17β-HSD1 IC50 = 5.6 nM; Human 17β-HSD2 IC50 = 3155 nM. Selectivity Factor = ~563). |
| Quantified Difference | The target compound is essentially non-selective (SF=1.0) while the comparator is >500 times more selective for 17β-HSD1 over 17β-HSD2. |
| Conditions | Target Compound: Human placental cytosolic (17β-HSD1) and microsomal (17β-HSD2) fractions, using [3H]-labeled substrates and radio-HPLC analysis. Comparator: Published in vitro enzymatic assays. |
Why This Matters
This is the primary procurement differentiator; the compound is the only tool to study the effect of simultaneous, potent blockade of both 17β-HSD1 and 17β-HSD2, a pharmacological profile unattainable with standard selective inhibitors.
- [1] BindingDB. BDBM50515446 (CHEMBL4441152) - Affinity Data for human 17β-HSD1 and 17β-HSD2. Retrieved 2026-04-29. View Source
